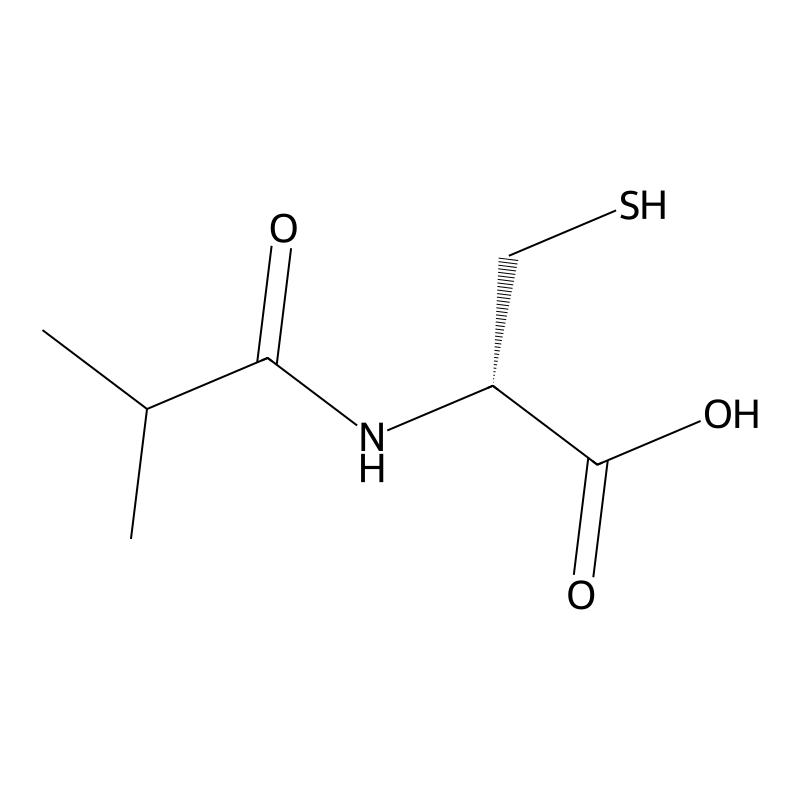N-Isobutyryl-D-cysteine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-Isobutyryl-D-cysteine (N-(2-Methylpropionyl)-D-cysteine) is a molecule primarily used in precolumn derivatization of amino acids for analysis techniques like high-performance liquid chromatography (HPLC) [, ]. This process modifies the amino acid structure, enhancing their separation and detection [].
Derivatization with N-Isobutyryl-D-cysteine
Amino acids are naturally polar molecules, making their separation by HPLC challenging. Derivatization with N-Isobutyryl-D-cysteine introduces a bulky isobutyryl group and alters the charge of the amino acid, improving its interaction with the HPLC column and enabling better separation [, ]. This derivatization method is particularly useful for chiral separation, distinguishing between L- and D-enantiomers of amino acids, which are mirror images with identical properties except for their interaction with polarized light [].
Here's how the derivatization process typically works:
- Reaction with OPA (o-phthalaldehyde): The amino acids first react with OPA, forming a fluorescent adduct [].
- Reaction with N-Isobutyryl-D-cysteine: Subsequently, the N-Isobutyryl-D-cysteine reacts with the primary amine group of the amino acid-OPA adduct, introducing the isobutyryl group and altering the charge [].
The resulting N-isobutyryl-amino acid-OPA derivatives exhibit improved chromatographic behavior, enabling sensitive and efficient separation of complex mixtures of amino acids, including those with similar structures [].
It's important to note that N-Isobutyryl-D-cysteine is used as a derivatizing agent specifically for D-amino acids. This is because the molecule itself is a D-enantiomer and selectively reacts with the D-enantiomers of other amino acids during the derivatization process [].
N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the cysteine backbone. Its chemical formula is , and it is known for its chiral properties, which allow it to exist in two enantiomeric forms: D-cysteine and L-cysteine. This compound plays a significant role in various biochemical applications due to its unique structural features and reactivity.
N-Isobutyryl-D-cysteine acts as a chiral derivatizing agent. Chiral molecules exist in mirror-image forms (enantiomers) with slightly different properties. By attaching the isobutyryl group, N-Isobutyryl-D-cysteine alters the interaction of D- and L-amino acids with chromatography media, allowing their separation and identification [, ].
- Acylation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
- Peptide Bond Formation: It can react with other amino acids to form dipeptides or polypeptides through condensation reactions.
- Chiral Derivatization: This compound is often used in chiral derivatization processes, allowing for the differentiation between enantiomers in analytical chemistry .
N-Isobutyryl-D-cysteine exhibits several biological activities:
- Antioxidant Properties: Like cysteine, it can act as a precursor for glutathione, a vital antioxidant in cellular defense mechanisms.
- Enzymatic Activity: It has been shown to participate in enzymatic reactions involving peptide bond synthesis, particularly in bacterial systems .
- Chirality and Optical Activity: The compound's chirality contributes to its unique interactions in biological systems, influencing receptor binding and activity .
Several methods exist for synthesizing N-Isobutyryl-D-cysteine:
- Direct Acylation: Cysteine can be acylated using isobutyric anhydride or isobutyryl chloride under basic conditions.
- Enzymatic Synthesis: Enzymes such as DltA from Bacillus subtilis can catalyze the formation of N-acylated derivatives from cysteine .
- Chemical Modification: Starting from D-cysteine, various chemical modifications can introduce the isobutyryl group.
N-Isobutyryl-D-cysteine has diverse applications:
- Chiral Separations: Used in chromatography for separating enantiomers due to its chiral nature.
- Biochemical Research: Serves as a model compound in studies related to peptide synthesis and protein engineering.
- Nanotechnology: Utilized in the preparation of gold nanoparticles, where it influences their optical properties and stability .
Studies have shown that N-Isobutyryl-D-cysteine interacts with various biomolecules:
- Metal Complexation: It forms complexes with metal ions, which can alter its reactivity and stability.
- Protein Binding: Its ability to form disulfide bonds allows it to interact with proteins, influencing their structure and function.
- Optical Activity Studies: Research has demonstrated that the optical activity of this compound can be affected by its conformation when bound to metal surfaces .
N-Isobutyryl-D-cysteine shares similarities with other cysteine derivatives but possesses unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-Isobutyryl-L-cysteine | Similar structure but different chirality | Exhibits different optical properties |
| Acetylcysteine | Acetyl group instead of isobutyryl | Commonly used as a mucolytic agent |
| Propionylcysteine | Propionyl group attached | Less studied; potential applications in drug design |
| Cysteinylglycine | Contains glycine as a second amino acid | Important in peptide synthesis |
N-Isobutyryl-D-cysteine's distinct properties arise from its specific acyl group and chirality, making it valuable for specialized applications in biochemistry and nanotechnology.








